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molecular formula C11H18NO3P B8571871 Diethyl 2-(4-pyridyl)ethylphosphonate

Diethyl 2-(4-pyridyl)ethylphosphonate

Cat. No. B8571871
M. Wt: 243.24 g/mol
InChI Key: QNFZWFNFBLKDLM-UHFFFAOYSA-N
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Patent
US05258469

Procedure details

A dry r. b. flask was loaded with 108 ml of 4-vinylpyridine (1 mole) and 129 ml of diethylphosphite (1 mole) under nitrogen. Dropwise addition of 25 ml of trimethylchlorosilane (0.2 mole) gave exothermic reaction to 53° C. with intermittent ice bath cooling. Once the exotherm subsided the reaction mixture was fitted for vacuum distillation. A possible exotherm was noted during distillation with deposition of solids in the lines. The distillation was shut down, the traps cleaned, and distillation recommenced giving 133 g diethyl 2-(4-pyridyl)ethylphosphonate b0.2 =129°-134° C. as a greenish fluid that turned light yellow on standing. Proton NMR in CDCl3 /TMS showed a 6H absorption at 1.3 ppm, 1.9H quintet at 2.1 ppm, 2H multiplet at 2.9 ppm, 4.2H triplet at 4.1 ppm, 2.1H 1:1 doublet at 7.2 ppm, and a 2.1H singlet at 8.5 ppm.
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[CH2:9]([O:11][P:12]([O-:16])[O:13][CH2:14][CH3:15])[CH3:10].C[Si](C)(C)Cl>>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][P:12](=[O:16])([O:13][CH2:14][CH3:15])[O:11][CH2:9][CH3:10])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
108 mL
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
129 mL
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave exothermic
CUSTOM
Type
CUSTOM
Details
reaction to 53° C. with intermittent ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was fitted for vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
A possible exotherm was noted during distillation with deposition of solids in the lines
DISTILLATION
Type
DISTILLATION
Details
The distillation
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 133 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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